molecular formula C15H15N3OS2 B7682367 2-(Oxolan-2-yl)-4-[(2-thiophen-2-ylimidazol-1-yl)methyl]-1,3-thiazole

2-(Oxolan-2-yl)-4-[(2-thiophen-2-ylimidazol-1-yl)methyl]-1,3-thiazole

Cat. No. B7682367
M. Wt: 317.4 g/mol
InChI Key: NPSMEUOSEGZRSC-UHFFFAOYSA-N
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Description

2-(Oxolan-2-yl)-4-[(2-thiophen-2-ylimidazol-1-yl)methyl]-1,3-thiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a thiazole derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied. In

Mechanism of Action

The mechanism of action of 2-(Oxolan-2-yl)-4-[(2-thiophen-2-ylimidazol-1-yl)methyl]-1,3-thiazole is not fully understood. However, studies have shown that the compound can inhibit the activity of certain enzymes such as tyrosine kinases and cyclooxygenases, which are involved in various cellular processes such as cell proliferation and inflammation. The compound has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that can be used as a therapeutic strategy for cancer treatment.
Biochemical and Physiological Effects:
Studies have shown that 2-(Oxolan-2-yl)-4-[(2-thiophen-2-ylimidazol-1-yl)methyl]-1,3-thiazole can have various biochemical and physiological effects depending on the concentration and duration of exposure. The compound has been shown to inhibit cell proliferation and induce apoptosis in cancer cells, which can lead to the suppression of tumor growth. It has also been shown to have anti-inflammatory effects by inhibiting the activity of cyclooxygenases, which are enzymes involved in the production of inflammatory mediators such as prostaglandins. Additionally, the compound has been shown to have antioxidant properties, which can protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(Oxolan-2-yl)-4-[(2-thiophen-2-ylimidazol-1-yl)methyl]-1,3-thiazole in lab experiments is its potential as a therapeutic agent for various diseases. The compound has also been used as a fluorescent probe for the detection of metal ions in biological systems, which can be useful in studying metal ion transport and homeostasis. However, one of the limitations of using this compound is its potential toxicity, which can affect the viability of cells and tissues.

Future Directions

There are several areas of future research that can be explored with regards to 2-(Oxolan-2-yl)-4-[(2-thiophen-2-ylimidazol-1-yl)methyl]-1,3-thiazole. One area of research is to investigate the potential of this compound as a therapeutic agent for various diseases such as cancer, diabetes, and inflammation. Another area of research is to explore the potential of this compound as a fluorescent probe for the detection of metal ions in biological systems. Additionally, further studies can be conducted to investigate the mechanism of action of this compound and its potential side effects on cells and tissues.

Synthesis Methods

The synthesis of 2-(Oxolan-2-yl)-4-[(2-thiophen-2-ylimidazol-1-yl)methyl]-1,3-thiazole can be achieved using various methods. One of the most common methods involves the reaction of 2-oxo-2,3-dihydrothiazole-4-carbaldehyde with 2-thiophen-2-yl-1H-imidazole-1-carboxylic acid methyl ester in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dimethylformamide or acetonitrile, and the product is obtained after purification by column chromatography.

Scientific Research Applications

2-(Oxolan-2-yl)-4-[(2-thiophen-2-ylimidazol-1-yl)methyl]-1,3-thiazole has been extensively studied for its potential applications in various scientific fields. One of the major areas of research is in the field of medicinal chemistry, where this compound has been investigated for its potential as a therapeutic agent for various diseases such as cancer, diabetes, and inflammation. The compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.

properties

IUPAC Name

2-(oxolan-2-yl)-4-[(2-thiophen-2-ylimidazol-1-yl)methyl]-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3OS2/c1-3-12(19-7-1)15-17-11(10-21-15)9-18-6-5-16-14(18)13-4-2-8-20-13/h2,4-6,8,10,12H,1,3,7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPSMEUOSEGZRSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2=NC(=CS2)CN3C=CN=C3C4=CC=CS4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Oxolan-2-yl)-4-[(2-thiophen-2-ylimidazol-1-yl)methyl]-1,3-thiazole

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